N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Description
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a thiazole-based benzamide derivative with a 4-cyanophenyl substituent at the 4-position of the thiazole ring and 2,3-dimethoxy groups on the benzamide moiety. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and receptor-modulating properties .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-24-16-5-3-4-14(17(16)25-2)18(23)22-19-21-15(11-26-19)13-8-6-12(10-20)7-9-13/h3-9,11H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQAEMYKWEDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a cyanophenyl derivative and a thioamide. The reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to interact with specific biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and cyanophenyl group play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Thiazole Ring
The 4-position of the thiazole ring is critical for modulating activity. Key comparisons include:
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Replacing the cyano group with a methylphenyl group and substituting the benzamide with a phenoxy group resulted in 129.23% activity in a high-content screening assay for plant growth modulation . The methyl group (electron-donating) may reduce target affinity compared to the cyano group (electron-withdrawing), which could enhance binding to hydrophobic pockets.
- 4-(Diethylsulfamoyl)-N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]benzamide: The nitro group, like cyano, is a strong electron-withdrawing substituent.
Benzamide Substituent Modifications
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide : Chlorine atoms at the 2,4-positions of the benzamide provide electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. Such differences may alter binding kinetics to targets like enzymes or receptors .
- N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) : This anti-inflammatory analog demonstrates that chloro substituents on the benzamide enhance activity compared to unsubstituted derivatives. The dimethoxy groups in the target compound may offer similar potency with improved metabolic stability due to reduced electrophilicity .
Pharmacological Profile Comparisons
- Sigma-2 (σ2) Receptor Ligands: A 5,6-dimethoxyisoindoline-containing benzamide exhibited nanomolar affinity for σ2 receptors, suggesting that the 2,3-dimethoxy configuration in the target compound may similarly optimize receptor interactions .
- Piperazine-Linked Analogs: N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide introduces a basic piperazine group, which may enhance blood-brain barrier penetration compared to the thiazole-cyanophenyl motif in the target compound .
Structural and Functional Comparison Table
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C15H14N2O3S
- Molecular Weight : 302.35 g/mol
- CAS Number : 914361-45-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural components which allow it to interact with various biological targets. The thiazole ring and the cyanophenyl group are known to enhance the compound's affinity for specific receptors and enzymes.
Antifungal Activity
Research indicates that derivatives of thiazole compounds exhibit antifungal properties. A study focused on similar thiazole derivatives demonstrated significant antifungal activity against various strains of fungi, suggesting that this compound may possess similar effects .
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies have reported that thiazole compounds can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .
Case Studies
- Antifungal Efficacy : A study on thiazole derivatives indicated that compounds with similar structures to this compound exhibited effective antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were determined to be in the range of 5-25 µg/mL .
- Cytotoxicity Against Cancer Cells : In a recent investigation, a related thiazole compound demonstrated cytotoxic effects on human breast cancer cell lines (MCF-7). The IC50 value was reported at 12 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Q & A
(Basic) What synthetic strategies are effective for synthesizing N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide?
Answer:
The compound is typically synthesized via condensation of a thiazol-2-amine derivative with an acyl chloride. For example:
- React 4-(4-cyanophenyl)-1,3-thiazol-2-amine with 2,3-dimethoxybenzoyl chloride in pyridine under stirring at room temperature.
- Monitor reaction progress via TLC, followed by purification using column chromatography and recrystallization from methanol .
Alternative routes include refluxing in ethanol with glacial acetic acid as a catalyst, as seen in analogous thiazole syntheses .
(Basic) Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy (1H/13C): Assign methoxy (δ 3.8–4.0 ppm), aromatic protons, and cyanophenyl signals.
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions forming centrosymmetric dimers) .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N (~2240 cm⁻¹).
(Advanced) How can researchers resolve discrepancies in reported biological activities of thiazole-containing benzamide derivatives?
Answer:
Discrepancies often arise from variations in assay conditions. To address this:
- Standardize Assays: Use consistent cell lines (e.g., HCT-116 for anticancer studies) and microbial strains.
- Comparative Binding Studies: Perform competitive binding assays with known enzyme targets (e.g., PFOR enzyme inhibition in anaerobic organisms) .
- Molecular Docking: Model interactions with target proteins (e.g., nitro groups in analogous compounds enhance π-π stacking in active sites) .
(Advanced) What strategies optimize the compound’s pharmacokinetic properties while maintaining bioactivity?
Answer:
- Metabolic Stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Solubility Enhancement: Replace methoxy groups with polar substituents (e.g., sulfonamides) or formulate as prodrugs.
- Peptidomimetic Modifications: Cyclohexyl or piperidinyl groups in analogous compounds improve membrane permeability and half-life .
(Advanced) How does the hydrogen-bonding network in the crystal structure influence physicochemical properties?
Answer:
- Intermolecular Interactions: N–H···N and C–H···O/F bonds stabilize crystal packing, increasing melting points and reducing solubility .
- Dimer Formation: Centrosymmetric dimers (via N–H···N) may hinder dissolution rates, necessitating co-crystallization with solubilizing agents .
- Thermal Analysis: DSC/TGA can correlate stability with packing efficiency.
(Advanced) How to design analogs to target specific enzyme pathways (e.g., antimicrobial PFOR inhibition)?
Answer:
- Structure-Activity Relationship (SAR):
- Retain the thiazole-amide backbone for PFOR binding .
- Modify the cyanophenyl group to enhance electron-deficient character (e.g., nitro substituents improve anion affinity) .
- Enzyme Assays: Measure IC50 against purified PFOR and compare with nitazoxanide derivatives .
(Basic) What are the key challenges in scaling up the synthesis for preclinical studies?
Answer:
- Purification: Column chromatography is impractical at scale; switch to recrystallization or fractional distillation.
- Yield Optimization: Increase equivalents of benzoyl chloride or use microwave-assisted synthesis to reduce reaction time .
- Byproduct Management: Monitor for diacylated byproducts via LC-MS and adjust stoichiometry .
(Advanced) How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., interactions with hydrophobic enzyme pockets).
- QSAR Models: Corolate substituent electronegativity with antimicrobial IC50 values using datasets from PubChem .
- ADMET Prediction: Tools like SwissADME estimate permeability (e.g., logP >3 suggests high lipid bilayer penetration) .
(Basic) What are the documented biological activities of structurally similar thiazole-benzamide hybrids?
Answer:
- Antimicrobial: Thiazole derivatives inhibit S. aureus (MIC = 8–32 µg/mL) via membrane disruption .
- Anticancer: Analogous compounds induce apoptosis in MCF-7 cells (IC50 = 12 µM) by ROS generation .
- Enzyme Inhibition: Nitazoxanide analogs block PFOR, a key enzyme in anaerobic metabolism .
(Advanced) How to validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout: Delete PFOR in C. difficile and compare growth inhibition with wild-type strains .
- Metabolomic Profiling: LC-MS/MS to track ATP depletion in treated microbial cultures .
- In Vivo Imaging: Fluorescently tagged analogs (e.g., BODIPY conjugates) to visualize target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
